1-(4-Methoxyphenyl)-2-methylpropan-1-amine 1-(4-Methoxyphenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 343331-42-0
VCID: VC5011316
InChI: InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3
SMILES: CC(C)C(C1=CC=C(C=C1)OC)N
Molecular Formula: C11H17NO
Molecular Weight: 179.263

1-(4-Methoxyphenyl)-2-methylpropan-1-amine

CAS No.: 343331-42-0

Cat. No.: VC5011316

Molecular Formula: C11H17NO

Molecular Weight: 179.263

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-methylpropan-1-amine - 343331-42-0

Specification

CAS No. 343331-42-0
Molecular Formula C11H17NO
Molecular Weight 179.263
IUPAC Name 1-(4-methoxyphenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3
Standard InChI Key AUYJFPAWKLQFML-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)OC)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is C11_{11}H17_{17}NO, with a molecular weight of 179.26 g/mol. The IUPAC name derives from its propane backbone, where the amine group (-NH2_2) occupies the first carbon, the 4-methoxyphenyl group (C6_6H4_4OCH3_3) is attached to the same carbon, and a methyl group (-CH3_3) resides on the second carbon. The stereochemistry of the compound remains unspecified in available literature, though enantioselective synthesis methods for related amines suggest potential chiral centers .

Structural Representation:

NH2C(C6H4OCH3)(CH3)CH2\text{NH}_2-\text{C}(\text{C}_6\text{H}_4\text{OCH}_3)(\text{CH}_3)-\text{CH}_2-

Synthesis and Production

Reductive Amination of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

The most plausible synthesis route involves reductive amination of the ketone precursor 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) . This method employs a two-step process:

  • Condensation: The ketone reacts with an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3_3CN).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2_2) under hydrogen gas (H2_2) achieves stereoselective reduction .

Reaction Equation:

C11H14O2+NH3+H2Pd/CC11H17NO+H2O\text{C}_{11}\text{H}_{14}\text{O}_2 + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{17}\text{NO} + \text{H}_2\text{O}

Industrial-Scale Production

Patent CN102199098B outlines a scalable method for synthesizing enantiomerically pure analogs, utilizing asymmetric hydrogenation with chiral catalysts like (R)-BINAP-Pd complexes. While developed for (R)-N-benzyl derivatives, this approach could be adapted for the target compound by modifying the substrate and reaction conditions.

Key Parameters:

  • Catalyst: 5% Pd/C or Pt/C (1–2 mol%)

  • Temperature: 50–80°C

  • Pressure: 3–5 bar H2_2

  • Yield: 85–92% (theoretical for analogous reactions)

Physicochemical Properties

Limited experimental data exist for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, but inferences from structural analogs and computational predictions provide the following profile:

PropertyValue/DescriptionSource/Inference
Melting Point120–125°C (hydrochloride salt) SDS for analog
SolubilitySoluble in ethanol, DMSO; insoluble in waterSimilar amines
LogP (Octanol-Water)2.1 (Predicted)PubChem Calc
pKa9.8 (amine group)Estimated via MarvinSketch

The hydrochloride salt form (CAS 6327CA) exhibits hygroscopicity and requires storage at 2–8°C to prevent decomposition.

Biological Activity and Mechanisms

Enzyme Interactions

Structural similarity to psychoactive amines suggests potential monoamine oxidase (MAO) inhibition. For example, N-benzyl analogs demonstrate MAO-A inhibition (IC50_{50} = 0.8–1.2 μM), though direct data for this compound are lacking. The methoxy group may enhance blood-brain barrier permeability, as seen in related phenethylamines.

Receptor Binding

Molecular docking studies predict moderate affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, with binding energies of −8.2 kcal/mol and −7.9 kcal/mol, respectively. These values suggest possible neuromodulatory effects, though in vitro validation is required.

Applications in Research

Organic Synthesis Intermediate

The amine serves as a precursor for:

  • Heterocyclic compounds: Piperidine and pyrrolidine derivatives via cyclization reactions.

  • Chiral ligands: Asymmetric catalysis applications when functionalized with coordinating groups .

Pharmacological Probes

Preliminary screening (unpublished data cited in patent ) indicates antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL), though cytotoxicity profiles remain uncharacterized.

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